2-(Tetrazol-1-yl)-1-[8-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone
Description
2-(Tetrazol-1-yl)-1-[8-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone is a complex organic compound featuring a tetrazole ring, a trifluoromethyl group, and a benzoxazine moiety
Properties
IUPAC Name |
2-(tetrazol-1-yl)-1-[8-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N5O2/c13-12(14,15)8-2-1-3-9-11(8)22-5-4-20(9)10(21)6-19-7-16-17-18-19/h1-3,7H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJNMTNWESTXKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2N1C(=O)CN3C=NN=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrazol-1-yl)-1-[8-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through the cycloaddition reaction of an azide with a nitrile.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Construction of the Benzoxazine Moiety: This can be synthesized via the condensation of an appropriate amine with a salicylaldehyde derivative.
Industrial Production Methods
Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions, such as temperature and pressure, are fine-tuned to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazine moiety.
Reduction: Reduction reactions may target the tetrazole ring or the carbonyl group.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the trifluoromethyl group and the benzoxazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions but can include oxidized or reduced derivatives, as well as substituted analogs with various functional groups.
Scientific Research Applications
2-(Tetrazol-1-yl)-1-[8-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone has several applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of advanced materials with specific electronic or photonic properties.
Biological Research: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes. The trifluoromethyl group can enhance binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
2-(Tetrazol-1-yl)-1-phenylethanone: Lacks the trifluoromethyl and benzoxazine groups, resulting in different chemical properties.
1-(Tetrazol-1-yl)-2-(trifluoromethyl)ethanone: Similar trifluoromethyl group but lacks the benzoxazine moiety.
2-(Tetrazol-1-yl)-1-(4-methoxyphenyl)ethanone: Contains a methoxyphenyl group instead of the benzoxazine moiety.
Uniqueness
The presence of the trifluoromethyl group and the benzoxazine moiety in 2-(Tetrazol-1-yl)-1-[8-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone imparts unique chemical and physical properties, making it distinct from other similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
